molecular formula C21H20N4O5 B2451388 5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1171089-66-9

5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2451388
M. Wt: 408.414
InChI Key: UXUFYSAPZZVNCI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity with other compounds).


Scientific Research Applications

Antitumor and Antioxidant Potential

  • Compounds including 1,3,4-oxadiazole and pyrazole derivatives have demonstrated potential in tumor inhibition and antioxidant activities. Some derivatives have shown binding to targets like epidermal growth factor receptor (EGFR) and tubulin, exhibiting moderate inhibitory effects in assays for toxicity, tumor inhibition, and free radical scavenging (Faheem, 2018).

Pharmacological Evaluation for Antimicrobial Activity

  • Certain pyrazoline-based thiazolidin-4-one derivatives, which share structural similarities with the specified compound, have been evaluated for antimicrobial activity, displaying potential as antibacterial and antifungal agents (Patel et al., 2013).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of similar pyrazole derivatives containing 1,3,4-oxadiazole have been explored, providing insights into their potential applications in scientific research (Jin, 2014).

Antibacterial Activity Analysis

  • Novel compounds synthesized with structural elements of 1,3,4-oxadiazole have shown significant antibacterial activity against various bacterial strains, suggesting their potential in developing new antibacterial agents (Rai et al., 2009).

Tautomerism in NH-pyrazoles

  • The study of tautomerism in NH-pyrazoles, which are structurally related, reveals complex patterns of hydrogen bonds and insights into the tautomerism in both solution and solid states. This research could provide a deeper understanding of the behavior of similar compounds (Cornago et al., 2009).

Hypoglycemic Potential

  • Some pyrazol-3-yl)thiadiazole and oxadiazole derivatives have been synthesized and evaluated for their hypoglycemic effect, indicating potential use in diabetes management (Hanna et al., 1995).

Synthesis of Steroidal Pyrazoline and Oxadiazole

  • Research into the synthesis of steroidal pyrazoline and 1′,3′,4′‐Oxadiazole derivatives could have implications for the development of novel compounds with potential pharmaceutical applications (Shamsuzzaman et al., 2012).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-26-14-7-5-6-12(8-14)18-15(11-22-24-18)21-23-20(25-30-21)13-9-16(27-2)19(29-4)17(10-13)28-3/h5-10,15,18,22,24H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKAJRBVDWPUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133563180

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